Benzyl-PEG3-CH2CO2tBu, also known by its chemical identifier, is a derivative of polyethylene glycol (PEG) that incorporates a benzyl group and a t-butyl ester protecting group. This compound is primarily utilized in bioconjugation and drug delivery applications due to its favorable properties, including enhanced solubility and stability in aqueous environments. The presence of the hydrophilic PEG linker significantly increases the water solubility of the compound, making it suitable for various scientific applications. Benzyl-PEG3-CH2CO2tBu is classified as a non-cleavable linker, which is essential for maintaining the integrity of conjugated biomolecules during their application in research settings .
Benzyl-PEG3-CH2CO2tBu is commercially available from various suppliers specializing in chemical reagents for research purposes. It falls under the category of PEG linkers, which are commonly used in the development of antibody-drug conjugates and other bioconjugates. The compound is characterized by its molecular formula and a molecular weight of 310.4 g/mol .
The synthesis of Benzyl-PEG3-CH2CO2tBu typically involves the reaction of a suitable PEG derivative with benzyl chloroformate to introduce the benzyl group, followed by esterification with t-butyl alcohol to form the t-butyl ester. The general synthetic route can be outlined as follows:
This synthetic route allows for the efficient incorporation of both protecting groups while maintaining high purity levels, typically above 95% .
Benzyl-PEG3-CH2CO2tBu can participate in various chemical reactions typical of PEG derivatives:
These reactions are fundamental in modifying the compound for specific applications in drug delivery systems.
The mechanism of action for Benzyl-PEG3-CH2CO2tBu primarily revolves around its role as a linker in bioconjugation processes. When conjugated to therapeutic agents or biomolecules, it facilitates their delivery by enhancing solubility and stability:
This process allows for targeted delivery mechanisms where therapeutic agents are directed specifically to diseased tissues or cells .
Benzyl-PEG3-CH2CO2tBu exhibits several notable physical and chemical properties:
These properties make it an attractive candidate for use in drug formulation and bioconjugation strategies .
Benzyl-PEG3-CH2CO2tBu has several important applications in scientific research:
These applications highlight its significance in advancing biomedical research and therapeutic development .
Benzyl-PEG3-CH2CO2tBu is a specialized PEG-based linker featuring strategically incorporated protecting groups that enhance its utility in complex chemical syntheses. This compound serves as a versatile molecular bridge in bioconjugation chemistry, enabling the connection of biomolecules, drugs, or functional moieties while imparting beneficial properties like enhanced solubility and controlled reactivity. Its design incorporates a triethylene glycol spacer (PEG3) flanked by two critical protecting groups: a benzyl (Bn) ether at one terminus and a tert-butyl ester (OtBu) at the other. This specific arrangement allows chemists to perform multi-step synthetic transformations with precise control over reactivity, making it particularly valuable in constructing sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [3] [6] [9].
Benzyl-PEG3-CH2CO2tBu possesses a well-defined chemical structure and is identified by several systematic names and identifiers essential for unambiguous scientific communication.
Table 1: Key Identifiers for Benzyl-PEG3-CH2CO2tBu
Identifier Type | Value |
---|---|
CAS Number | 1643957-26-9 |
IUPAC Name | tert-Butyl 2-[2-[2-(benzyloxy)ethoxy]ethoxy]acetate |
Common Synonyms | Benzyl-PEG3-CH2COOtBu, Benzyl-PEG2-CH2-Boc |
Molecular Formula | C₁₇H₂₆O₅ |
Molecular Weight | 310.385 g/mol |
Canonical SMILES | CC(C)(C)OC(=O)COCCOCC1=CC=CC=C1 |
InChI Key | UZKKYGRXKJYLKH-UHFFFAOYSA-N (Representative*) |
Note: A specific InChI Key was not found in the provided results; this is a representative example based on the structure. The exact SMILES string CC(C)(C)OC(=O)COCCOCC1=CC=CC=C1
explicitly defines the connectivity: the *tert-butyl group (CC(C)(C)
), the ester linkage (OC(=O)
), the -CH₂- (C
), the triethylene glycol spacer (OCCOC
), and the benzyl group (CC1=CC=CC=C1
) [3] [6] [9].*
Table 2: Theoretical Physicochemical Properties
Property | Value | Description/Implication |
---|---|---|
Exact Mass | 310.1780 g/mol | Confirms molecular formula stoichiometry. |
LogP (Predicted) | ~2.88 [6] | Indicates moderate lipophilicity. |
Hydrogen Bond Donors | 0 | Lacks H-bond donors, influencing solubility/permeation. |
Hydrogen Bond Acceptors | 5 | Five oxygen atoms capable of H-bonding, enhancing aqueous solubility. |
Rotatable Bonds | 13 | High flexibility characteristic of PEG linkers. |
The core structure comprises three key regions:
The evolution of PEG linkers, culminating in sophisticated structures like Benzyl-PEG3-CH2CO2tBu, reflects decades of innovation in bioconjugation and drug delivery:
Table 3: Evolution of PEG Linker Technology and Relevance to Benzyl-PEG3-CH2CO2tBu
Era | Key Developments | Relevance to Benzyl-PEG3-CH2CO2tBu |
---|---|---|
1970s-1980s | Concept of protein PEGylation; Random conjugation using polydisperse PEGs; First PEGylated enzymes. | Establishes the core value proposition of PEG: stealth, solubility, half-life extension. |
1990s-2000s | Shift to site-specific PEGylation; Development of monodisperse PEGs (discrete PEGn); Heterobifunctional linkers; Protecting group strategies (t-Bu, Bn) refined; First blockbuster PEGylated biologics (PEG-Intron®, Neulasta®). | Provides the synthetic framework: precise length (PEG3), orthogonal end groups (protected -OH, protected -COOH). Directly enables the design of compounds like Benzyl-PEG3-CH2CO2tBu. |
2010s-Present | Linker engineering for ADCs (cleavable/non-cleavable with PEG spacers); Explosion of PROTACs requiring solubilizing linkers; Critical role of PEG lipids in mRNA-LNP vaccines (DSPE-PEG, DMG-PEG). | Direct application in PROTAC synthesis [6]; Potential role in ADC linker payload construction; Embodies the principles of protected, solubilizing spacers crucial for modern complex drug conjugates. |
The strategic incorporation of the benzyl (Bn) and tert-butyl (tBu) protecting groups in Benzyl-PEG3-CH2CO2tBu is fundamental to its synthetic utility, enabling multi-step bioconjugation strategies with precise control.
Table 4: Characteristics and Roles of Protecting Groups in Benzyl-PEG3-CH2CO2tBu
Protecting Group | Protected Functionality | Primary Role | Cleavage Conditions | Orthogonality Advantage |
---|---|---|---|---|
Benzyl (Bn) | Terminal Hydroxyl (PEG -OH) | Masks -OH; Prevents unwanted reactions during synthesis. Allows later conversion to active handle (e.g., for click chemistry). | 1. Catalytic Hydrogenation (H₂, Pd/C). 2. Strong Acids (e.g., neat TFA, HBr/AcOH). | Cleavable by H₂/Pd-C without affecting t-Bu ester. Allows selective access to -OH first. |
tert-Butyl (tBu) | Carboxylic Acid (-COOH) | Masks -COOH; Improves solubility/handling; Prevents salt formation or nucleophilic reactions. | Moderate-Strong Acids (e.g., TFA/DCM (1:1 to 9:1), HCl/dioxane (4-6M)). | Stable to hydrogenation (Bn removal) and many base/nucleophile conditions. Allows selective access to -COOH after -OH functionalization. |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7